3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione
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Overview
Description
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione is a complex organic compound that belongs to the class of phthalazine derivatives. This compound is characterized by the presence of a phthalazine core structure, which is fused with an indole moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione typically involves multi-step organic reactions. One common method involves the condensation of phthalic anhydride with hydrazine to form phthalazine-1,4-dione. This intermediate is then reacted with 2-(2,3-dihydroindol-1-yl)-2-oxoethyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while reduction may produce hydroxylated indole derivatives .
Scientific Research Applications
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain protein kinases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,4-bis(indol-1-yl)maleimide: Another compound with a similar indole moiety, known for its protein kinase inhibitory activity.
2-(2,3-dihydroindol-1-yl)acetonitrile: Shares the indole structure and is used in similar biological studies.
Uniqueness
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione is unique due to its dual functional groups (phthalazine and indole), which confer distinct chemical reactivity and biological activity. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds.
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2H-phthalazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-16(20-10-9-12-5-1-4-8-15(12)20)11-21-18(24)14-7-3-2-6-13(14)17(23)19-21/h1-8H,9-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLAMINNAYMIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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